molecular formula C21H20N2O7S2 B2410883 methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate CAS No. 865247-40-1

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate

Cat. No.: B2410883
CAS No.: 865247-40-1
M. Wt: 476.52
InChI Key: SBINXEYCSKBCPE-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound with a unique structure that includes a benzothiazole ring, an ester group, and a sulfonyl group

Properties

IUPAC Name

methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O7S2/c1-4-30-18(24)12-23-16-10-9-15(32(3,27)28)11-17(16)31-21(23)22-19(25)13-5-7-14(8-6-13)20(26)29-2/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBINXEYCSKBCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include ethyl acetate, sulfuric acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is unique due to its combination of a benzothiazole ring, an ester group, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Methyl 4-{[(2Z)-3-(2-ethoxy-2-oxoethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

C18H22N2O5SC_{18}H_{22}N_{2}O_{5}S

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with carbamoyl and ethoxy groups. The process may include multiple steps such as cyclization and functional group modifications to achieve the desired structure.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for several tested organisms, indicating potent antibacterial properties .

Antifungal and Antiprotozoal Effects

The compound also shows antifungal and antiprotozoal activities. In particular, it has been tested against common fungal pathogens and protozoa responsible for diseases such as malaria. The results suggest that the compound can inhibit the growth of these pathogens effectively, with IC50 values comparable to standard antifungal agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer activity. Studies involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer) reveal that the compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the compound's efficacy against Staphylococcus aureus and Escherichia coli found that it significantly reduced bacterial counts in a dose-dependent manner. The study highlighted its potential as a therapeutic agent in treating bacterial infections resistant to conventional antibiotics .
  • Anticancer Properties : Research on the effects of this compound on lung cancer cells indicated a reduction in cell viability by over 70% at higher concentrations (100 µM). The study suggested that this compound could serve as a lead compound for further development in cancer therapy .

Research Findings Summary Table

Biological ActivityTest Organisms/Cell LinesObserved EffectsReference
AntibacterialStaphylococcus aureusMIC = 50 µg/mL
Escherichia coliMIC = 50 µg/mL
AntifungalCandida albicansEffective growth inhibition
AntiprotozoalPlasmodium falciparumGrowth inhibition observed
AnticancerMDA-MB-231 (breast)>70% viability reduction at 100 µM

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step protocols starting with functionalized benzothiazole precursors. Key steps include:

  • Coupling reactions : The (2Z)-benzothiazol-2-ylidene carbamoyl moiety is introduced via a condensation reaction between a benzothiazole derivative and a carbonyl source under anhydrous conditions (e.g., DMF, 80°C, 12 hours) .
  • Sulfonylation : Methanesulfonyl groups are added using methanesulfonyl chloride in dichloromethane with triethylamine as a base .
  • Esterification : Ethoxy and methyl ester groups are introduced via nucleophilic acyl substitution, requiring strict moisture control . Critical parameters include solvent polarity (e.g., acetonitrile vs. THF), catalyst selection (e.g., DMAP for ester formation), and reaction monitoring via TLC/HPLC to prevent side-product formation .

Q. How is structural integrity confirmed post-synthesis?

A combination of X-ray crystallography (using SHELXL for refinement ), NMR spectroscopy (e.g., ¹³C/¹H NMR for confirming Z-configuration and substituent positions ), and high-resolution mass spectrometry (HRMS) is employed. For crystallographic analysis, data collection at low temperatures (100 K) minimizes thermal motion artifacts, and hydrogen-bonding networks are validated using WinGX . Discrepancies in bond lengths >0.02 Å trigger re-refinement with alternative scattering factors .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models?

Discrepancies often arise from twinning , disorder , or incorrect space-group assignment . Strategies include:

  • Twinned refinement : Use SHELXL’s TWIN/BASF commands to model twin laws .
  • DFT benchmarking : Compare experimental bond angles/distances with gas-phase DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify systematic errors .
  • Hirshfeld surface analysis : Maps generated via CrystalExplorer highlight intermolecular interactions (e.g., C–H···O) that may distort packing .

Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes)?

  • Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) in buffer solutions (e.g., PBS, pH 7.4) .
  • Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding poses. Validate with mutagenesis studies targeting predicted interaction residues .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

Graph-set analysis (Etter’s formalism) categorizes H-bond motifs (e.g., R₂²(8) rings). For this compound:

  • Primary interactions : Carbamoyl N–H···O=S and ester C=O···H–C stabilize 2D sheets .
  • Packing analysis : Mercury (CCDC) visualizes π-stacking between benzothiazole rings (3.5–4.0 Å spacing) and torsional angles (e.g., Cremer-Pople parameters for ring puckering ).

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR vs. MS)?

  • Dynamic NMR : Resolve tautomerism or rotational barriers by acquiring spectra at variable temperatures (e.g., 25°C to −40°C) .
  • Isotopic labeling : Introduce ¹³C/¹⁵N labels to distinguish overlapping signals in crowded regions (e.g., aromatic protons) .
  • MS/MS fragmentation : Compare experimental fragmentation patterns with in silico predictions (e.g., MassFrontier) to validate structural assignments .

Methodological Considerations Table

TechniqueApplication ExampleCritical ParametersReferences
X-ray crystallographySolving Z-configuration of the benzothiazol-2-ylidene moietyResolution <1.0 Å, R-factor <5%
SPRMeasuring binding kinetics to EGFR kinase domainFlow rate: 30 µL/min, regeneration buffer
DFT calculationsValidating experimental vs. theoretical bond lengthsBasis set: 6-311+G(d,p), solvent correction
HPLC-PDAPurity analysis (>98%)Column: C18, mobile phase: MeCN/H2O (70:30)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.